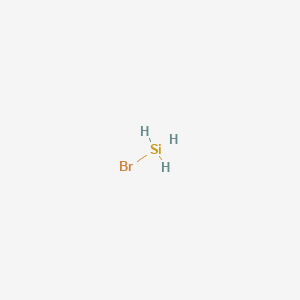

Bromosilane

Description

Properties

Molecular Formula |

BrH3Si |

|---|---|

Molecular Weight |

111.01 g/mol |

IUPAC Name |

bromosilane |

InChI |

InChI=1S/BrH3Si/c1-2/h2H3 |

InChI Key |

VQPFDLRNOCQMSN-UHFFFAOYSA-N |

Canonical SMILES |

[SiH3]Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Reactivity of Bromosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and chemical reactivity of bromosilane (SiH3Br). Distinguishing between the parent compound and its substituted derivatives, this document aims to be an essential resource for professionals in research and development. Where specific experimental data for this compound is limited, information on the closely related and extensively studied bromotrimethylsilane ((CH₃)₃SiBr) is provided for comparative context.

Fundamental Properties

This compound is a colorless gas at room temperature, known for its high reactivity, particularly its tendency to hydrolyze.[1] It is a key precursor in the synthesis of various organosilicon compounds. For practical handling and applications, its physical and chemical properties are crucial.

Physical and Spectroscopic Data

The fundamental physical and spectroscopic properties of this compound and, for comparison, bromotrimethylsilane, are summarized in the tables below. This data is essential for the identification, purification, and handling of these compounds.

Table 1: Physical Properties of this compound and Bromotrimethylsilane

| Property | This compound (SiH₃Br) | Bromotrimethylsilane ((CH₃)₃SiBr) |

| Molecular Formula | H₃BrSi[1] | C₃H₉BrSi[2] |

| Molecular Weight | 111.01 g/mol [1] | 153.09 g/mol [2] |

| Boiling Point | 2.0 °C | 79.0 °C[3] |

| Melting Point | -94.0 °C | -43.0 °C[4] |

| Density | 1.473 g/cm³ (estimate)[1] | 1.16 g/mL at 25 °C[3] |

| Appearance | Colorless gas[1] | Colorless to yellow liquid[5] |

| Dipole Moment | 1.33 D[6] | Not available |

Table 2: Spectroscopic Data for this compound and Bromotrimethylsilane

| Spectroscopic Data | This compound (SiH₃Br) | Bromotrimethylsilane ((CH₃)₃SiBr) |

| ¹H NMR | Data not readily available. Expected to show a singlet for the three equivalent protons. | A single sharp peak is observed due to the nine equivalent methyl protons.[7] |

| ²⁹Si NMR | A spectrum is available, which is useful for characterizing silicon compounds.[6] | The chemical shift is influenced by the electronegative bromine atom and the methyl groups.[2] |

| IR Spectrum | Data not readily available. | The spectrum shows characteristic peaks for Si-C and C-H vibrations.[8] |

| Mass Spectrum | Data not readily available. | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[9] |

Reactivity and Chemical Transformations

This compound is a versatile reagent in organic and organometallic synthesis. Its reactivity is dominated by the polarized Si-Br bond, making the silicon atom highly electrophilic.

Hydrolysis

Like other halosilanes, this compound reacts readily with water in a hydrolysis reaction to form silanol (SiH₃OH), which is unstable and can condense to form disiloxane (H₃Si-O-SiH₃) and hydrogen bromide.[10] The reaction is typically rapid and exothermic.

Experimental Protocol: General Hydrolysis of a Halosilane

-

Setup: A reaction vessel equipped with a stirring mechanism and a means to control the temperature is placed in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture.

-

Reagent Addition: A solution of the halosilane in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared.

-

Water Addition: A stoichiometric amount of water, often dissolved in a miscible solvent like acetone, is added dropwise to the silane solution with vigorous stirring.

-

Temperature Control: The reaction temperature is maintained, often at low temperatures (e.g., 0 °C), to control the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture is neutralized, and the organic layer is separated, dried, and the solvent is removed to isolate the siloxane product.

Reaction with Alcohols

This compound reacts with alcohols (R-OH) to form silyl ethers (R-OSiH₃) and hydrogen bromide. This reaction is a fundamental method for the protection of alcohol functional groups in organic synthesis.[11] The reactivity of the silane can be influenced by the steric bulk of the alcohol.

Experimental Protocol: Silylation of an Alcohol

-

Setup: A dry reaction flask under an inert atmosphere is charged with the alcohol to be protected.

-

Solvent and Base: A dry, aprotic solvent (e.g., dichloromethane or DMF) and a base (e.g., triethylamine or imidazole) are added. The base acts as a scavenger for the HBr byproduct.[11]

-

This compound Addition: The this compound is added to the mixture, typically at room temperature or slightly below.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the ammonium salt byproduct. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the silyl ether.

Reaction with Amines

The reaction of this compound with primary or secondary amines (R₂NH) yields silylamines (R₂NSiH₃).[12] This reaction is analogous to the reaction with alcohols and also requires a base to neutralize the HBr formed. Silylamines are important intermediates in organic synthesis and as ligands in coordination chemistry.

Experimental Protocol: Synthesis of a Silylamine

-

Setup: A reaction vessel is charged with the amine and a dry, inert solvent.

-

Base: An excess of the amine reactant or an auxiliary amine base is used.

-

This compound Addition: this compound is added slowly to the amine solution.

-

Reaction and Work-up: The reaction is stirred until completion, followed by filtration and removal of the solvent to isolate the silylamine product.

Reaction with Grignard Reagents

Bromosilanes react with Grignard reagents (R-MgX) to form new silicon-carbon bonds, leading to the formation of organosilanes.[13] However, bromosilanes are generally less reactive in these reactions compared to their chloro- and iodosilane counterparts.[13] The reaction proceeds via nucleophilic substitution at the silicon center.

Experimental Protocol: Reaction with a Grignard Reagent

-

Grignard Reagent Preparation: The Grignard reagent is prepared in a dry ether solvent (e.g., diethyl ether or THF) from magnesium metal and an organic halide.[14]

-

Reaction Setup: The this compound is dissolved in a dry, inert solvent in a separate flask under an inert atmosphere.

-

Addition: The Grignard reagent solution is added dropwise to the this compound solution at a controlled temperature.

-

Work-up: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the product is purified by distillation or chromatography.

Synthesis and Purification

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of silane (SiH₄) with hydrogen bromide (HBr). This reaction is typically carried out in the gas phase or in a suitable solvent.

Experimental Workflow: Synthesis of this compound

Synthesis of this compound from Silane and HBr.

Purification

Purification of this compound is typically achieved by fractional distillation at low temperatures due to its low boiling point.[5] Care must be taken to exclude moisture during the purification process to prevent hydrolysis.

Experimental Workflow: Purification of this compound

Purification of this compound by Distillation.

Role in Silylation and Signaling Pathways

While specific signaling pathways directly involving this compound are not prominently documented in publicly available literature, the broader process of silylation plays a significant role in biochemical and pharmaceutical research. Silylation is a key technique for derivatizing molecules to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to protect functional groups during chemical synthesis.[15]

In the context of drug development, silylating agents can be used to modify drug molecules to improve their solubility, stability, or to facilitate their analysis. The introduction of a silyl group can alter the pharmacokinetic properties of a drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship: Silylation in a Research Context

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Bromotrimethylsilane | C3H9BrSi | CID 76113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Bromotrimethylsilane(2857-97-8) 1H NMR [m.chemicalbook.com]

- 8. Bromotrimethylsilane [webbook.nist.gov]

- 9. Bromotrimethylsilane [webbook.nist.gov]

- 10. gelest.com [gelest.com]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Silanes [organic-chemistry.org]

Spectroscopic Profile of Bromotrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromotrimethylsilane ((CH₃)₃SiBr), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of bromotrimethylsilane. Due to the molecule's symmetry, with nine equivalent protons and three equivalent carbon atoms, the NMR spectra are characteristically simple.

¹H NMR Data

The ¹H NMR spectrum of bromotrimethylsilane exhibits a single sharp singlet, indicative of the nine chemically equivalent protons of the three methyl groups.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~0.4 ppm | Singlet | 9H | Si-(CH ₃)₃ |

¹³C NMR Data

Similarly, the ¹³C NMR spectrum shows a single resonance, corresponding to the three equivalent carbon atoms of the methyl groups.

| Chemical Shift (δ) | Assignment |

| ~4.5 ppm | Si-(C H₃)₃ |

Experimental Protocol - NMR Spectroscopy

While specific experimental parameters for the cited data are not available, a general protocol for obtaining NMR spectra of liquid samples like bromotrimethylsilane is as follows:

-

Sample Preparation: A small amount of bromotrimethylsilane is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

-

Data Acquisition: The spectrum is acquired by subjecting the sample to a series of radiofrequency pulses and recording the resulting free induction decay (FID). For ¹³C NMR, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. Phasing, baseline correction, and referencing to the internal standard are then performed.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the functional groups present in bromotrimethylsilane. The spectrum is characterized by absorptions corresponding to the vibrations of the methyl groups and the silicon-carbon and silicon-bromine bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H asymmetric stretching |

| ~2900 | C-H symmetric stretching |

| ~1410 | CH₃ asymmetric deformation |

| ~1250 | Si-CH₃ symmetric deformation |

| ~850 | Si-C stretching / CH₃ rocking |

| <700 | Si-Br stretching |

Note: The listed values are approximate and can vary slightly based on the experimental conditions.

Experimental Protocol - IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample such as bromotrimethylsilane is as follows:

-

Sample Preparation: A neat (undiluted) liquid sample is used. A drop of bromotrimethylsilane is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation, to create a thin liquid film.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates containing the sample are placed in the sample holder of the spectrometer. The infrared spectrum is then recorded by passing an infrared beam through the sample and measuring the absorption at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry of bromotrimethylsilane provides information about its molecular weight and fragmentation pattern upon ionization. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in characteristic isotopic patterns for bromine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 152/154 | Moderate | [M]⁺ (Molecular ion) |

| 137/139 | High | [M - CH₃]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

Experimental Protocol - Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like bromotrimethylsilane, GC-MS is a common analytical technique. A general protocol is outlined below:

-

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented and ionized. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The mass spectrum for each eluting component is recorded, allowing for identification based on the molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of bromotrimethylsilane.

Caption: Spectroscopic analysis workflow for bromotrimethylsilane.

Mass Spectrometry Fragmentation Pattern

The diagram below visualizes the primary fragmentation pathway of bromotrimethylsilane in a mass spectrometer.

Caption: Fragmentation of bromotrimethylsilane in mass spectrometry.

An In-depth Technical Guide to the Thermochemical Properties of the Silicon-Bromine Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of the silicon-bromine (Si-Br) bond, a crucial parameter in silicon chemistry with implications for materials science and organic synthesis. This document details key quantitative data, outlines experimental and computational methodologies for their determination, and illustrates the logical relationships and workflows involved.

Quantitative Thermochemical Data

The stability of the silicon-bromine bond can be quantified through its bond dissociation energy (BDE) and the standard enthalpies of formation of silicon bromide compounds. The following tables summarize key thermochemical data from experimental and computational studies.

| Parameter | Value (kJ/mol) | Method | Reference |

| Bond Dissociation Energy (Si-Br) | |||

| D°(Si-Br) | 343 ± 50 | Not specified | [1] |

| D°(SiBr₃-Br) | 354 | Not specified | [1] |

| D°(Br₃Si-Br) in SiBr₄ | ~368 | Calculation from ΔH°f | [2][3] |

| Average Bond Energy in SiBr₄ | 319 | Not specified | [1] |

Table 1: Silicon-Bromine Bond Dissociation Energies.

| Compound | Formula | State | ΔH°f (298.15 K) (kJ/mol) | Method | Reference |

| Silicon Monobromide | SiBr | Gas | 107.5 ± 20.9 | Mass Spectrometry | [2] |

| Silicon Dibromide | SiBr₂ | Gas | -59.4 ± 12.6 | Mass Spectrometry | [2] |

| Silicon Tribromide | SiBr₃ | Gas | -239.3 ± 16.7 | Mass Spectrometry | [2] |

| Silicon Tetrabromide | SiBr₄ | Gas | -415.5 | Not specified | [3] |

Table 2: Standard Enthalpies of Formation of Gaseous Silicon Bromides.

Experimental Determination of Thermochemical Properties

The thermochemical data for silicon-bromine compounds are primarily determined through mass spectrometric techniques, which allow for the study of high-temperature gas-phase equilibria.

Knudsen Effusion Mass Spectrometry

Knudsen effusion mass spectrometry (KEMS) is a powerful technique for determining the thermodynamic properties of low-volatility substances. It involves heating a sample in a Knudsen cell, a small, thermally stable container with a very small orifice. The vapor effusing through the orifice forms a molecular beam that is then analyzed by a mass spectrometer.

Experimental Protocol:

-

Sample Preparation: A sample of the silicon bromide compound or a mixture that will produce silicon bromides upon heating is placed in the Knudsen cell. The cell is typically made of a non-reactive material like molybdenum or tungsten.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise, stable temperature. This causes the sample to vaporize or react to produce gaseous silicon bromide species.

-

Effusion: The gaseous molecules effuse through the small orifice of the cell. The low pressure ensures that the effusion is molecular, meaning the molecules do not collide with each other as they exit the cell.

-

Ionization and Mass Analysis: The effusing molecular beam enters the ion source of a mass spectrometer, where the gaseous species are ionized, typically by electron impact. The resulting ions are then separated by their mass-to-charge ratio and detected.

-

Data Analysis: The ion intensities are measured as a function of temperature. These intensities are proportional to the partial pressures of the corresponding neutral species in the Knudsen cell. By applying the Clausius-Clapeyron equation to the temperature dependence of the ion currents, the enthalpy of sublimation or reaction can be determined. From these enthalpies, the standard enthalpies of formation of the gaseous silicon bromides can be calculated.

Photoionization Mass Spectrometry

Photoionization mass spectrometry is another valuable technique for studying the thermochemistry of molecules. In this method, molecules are ionized by photons, and the resulting ions and photoelectrons are detected.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of the silicon bromide compound is introduced into a high-vacuum chamber.

-

Photoionization: The gas is irradiated with a beam of monochromatic photons, typically from a synchrotron light source or a vacuum ultraviolet (VUV) lamp. The photon energy is varied.

-

Ion Detection: When the photon energy exceeds the ionization potential of the molecule, ions are formed and are then guided to a mass analyzer and detector.

-

Appearance Energy Measurement: The minimum photon energy required to produce a specific fragment ion is known as the appearance energy. By measuring the appearance energies for different fragment ions from a parent molecule (e.g., SiBr₃⁺, SiBr₂⁺, SiBr⁺ from SiBr₄), and knowing the ionization potentials of the fragments, the bond dissociation energies can be determined.

Computational Determination of Si-Br Bond Dissociation Energy

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to compute bond dissociation energies.

Computational Protocol:

-

Structure Optimization: The geometries of the parent molecule (e.g., SiBr₄) and the resulting fragments upon bond cleavage (e.g., SiBr₃ radical and Br radical) are optimized to find their lowest energy structures.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: High-accuracy single-point energy calculations are performed on the optimized geometries.

-

BDE Calculation: The bond dissociation energy is calculated as the difference in the total energies (including ZPVE and thermal corrections) of the products (radicals) and the reactant (parent molecule).

A benchmark study on Si-X bonds suggests that for Si-halogen bonds, the CAM-B3LYP functional with the aug-cc-pVTZ basis set provides accurate BDEs. Another study found the B3P86 functional with the 6-311++G(2df,p) basis set to be reliable for halogenated molecules.

Thermochemical Relationships

The bond dissociation energy (BDE) is directly related to the enthalpies of formation of the species involved in the bond-breaking process. The BDE of the Si-Br bond in a molecule like SiBr₄ can be calculated using the following thermochemical cycle:

D°(Br₃Si-Br) = ΔH°f(SiBr₃•) + ΔH°f(Br•) - ΔH°f(SiBr₄)

Where:

-

D°(Br₃Si-Br) is the bond dissociation energy of the first Si-Br bond in SiBr₄.

-

ΔH°f(SiBr₃•) is the standard enthalpy of formation of the silicon tribromide radical.

-

ΔH°f(Br•) is the standard enthalpy of formation of the bromine radical.

-

ΔH°f(SiBr₄) is the standard enthalpy of formation of silicon tetrabromide.

This guide provides a foundational understanding of the thermochemical properties of the silicon-bromine bond, essential for professionals working with silicon-based compounds. The presented data and methodologies offer a starting point for further research and application in various scientific and industrial fields.

References

The Dawn of Silicon's Halogenated Chemistry: An In-depth Guide to the Early Research and Discovery of Bromosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the world of silicon chemistry began in the 19th century, a period of foundational discoveries that laid the groundwork for modern materials science, electronics, and pharmaceutical development. Among the earliest and most significant achievements was the synthesis and characterization of halogenated silanes. This technical guide delves into the nascent stages of bromosilane research, illuminating the pioneering experiments and the brilliant minds behind them. We will explore the initial syntheses of both inorganic and organobromosilanes, providing detailed experimental protocols and quantitative data from these seminal studies.

The First Inorganic Bromosilanes: The Work of Wöhler and Others

While Jöns Jakob Berzelius is credited with the first synthesis of silicon tetrachloride in 1823, the early history of bromosilanes is closely tied to the work of German chemist Friedrich Wöhler.[1][2] Wöhler, a prominent figure in 19th-century chemistry, made significant contributions to the understanding of silicon and its compounds.[1] His investigations into the reactions of elemental silicon with various reagents paved the way for the discovery of its halogenated derivatives.

The first synthesis of silicon tetrabromide (SiBr₄) , also known as tetrathis compound, is a landmark in this early period. It was achieved through the direct reaction of elemental silicon with bromine vapor at elevated temperatures. This method, foundational to inorganic synthesis, demonstrated the reactivity of silicon and its ability to form stable covalent bonds with halogens.

Experimental Protocol: Synthesis of Silicon Tetrabromide

The following protocol is a reconstruction based on the general methods described in the early chemical literature for the direct halogenation of silicon.

Objective: To synthesize silicon tetrabromide by the direct reaction of silicon with bromine.

Materials:

-

Crystalline silicon powder

-

Liquid bromine

-

A hard glass or porcelain tube

-

Furnace capable of reaching red heat

-

A series of U-tubes for condensation and trapping of unreacted bromine

-

A source of dry carbon dioxide or other inert gas

Procedure:

-

A porcelain tube is charged with crystalline silicon powder.

-

The tube is placed in a furnace and heated to red heat (approximately 500-600 °C).

-

A slow stream of dry carbon dioxide is passed through the apparatus to ensure an inert atmosphere.

-

Liquid bromine is gently heated to produce a vapor, which is then carried over the heated silicon by the inert gas stream.

-

The volatile product, silicon tetrabromide, is carried out of the reaction tube by the gas flow.

-

The gas stream is then passed through a series of U-tubes immersed in a cooling bath (e.g., a mixture of ice and salt) to condense the silicon tetrabromide.

-

Any unreacted bromine is trapped in subsequent U-tubes containing a solution of potassium hydroxide.

-

The collected silicon tetrabromide, a colorless fuming liquid, is then purified by distillation.

Reaction: Si(s) + 2Br₂(g) → SiBr₄(l)

Another early method for the synthesis of bromosilanes involved the reaction of silicon with hydrogen bromide gas at high temperatures. This reaction not only yielded silicon tetrabromide but also produced hydridobromosilanes as side products.[3]

Reaction: Si(s) + 4HBr(g) → SiBr₄(l) + 2H₂(g)

The Advent of Organobromosilanes: The Contribution of Friedel and Crafts

The field of organosilicon chemistry was born in 1863 when French chemist Charles Friedel and his American collaborator James Mason Crafts synthesized the first organosilicon compound, tetraethylsilane.[1][4] Their pioneering work extended to the synthesis of various organohalosilanes, which served as crucial intermediates for the preparation of a wide range of organosilicon compounds.

While their initial focus was on chlorides, their methodologies were readily applicable to bromides. The synthesis of the first organobromosilanes likely involved the reaction of a tetrahalosilane, such as silicon tetrabromide, with an organometallic reagent. In the mid-19th century, the most accessible organometallic reagents were organozinc compounds, discovered by Edward Frankland in 1849.[5]

Experimental Protocol: Synthesis of an Alkylthis compound (Conceptual)

The following is a conceptual protocol for the synthesis of an alkylthis compound based on the reactions developed by Friedel and Crafts, using an organozinc reagent.

Objective: To synthesize an alkyl-substituted this compound.

Materials:

-

Silicon tetrabromide (SiBr₄)

-

Diethylzinc (Zn(C₂H₅)₂)

-

Anhydrous diethyl ether (as solvent)

-

A flask equipped with a reflux condenser and a dropping funnel

-

A distillation apparatus

Procedure:

-

A solution of silicon tetrabromide in anhydrous diethyl ether is placed in the reaction flask.

-

The flask is cooled in an ice bath.

-

A solution of diethylzinc in anhydrous diethyl ether is added dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period.

-

The reaction mixture is then cooled, and the zinc bromide precipitate is filtered off.

-

The ethereal solution is then subjected to fractional distillation to separate the different ethylbromosilanes formed (e.g., ethyltrithis compound, diethyldithis compound, etc.) from the solvent and any unreacted starting materials.

Reaction Pathway: The reaction proceeds in a stepwise manner, with the alkyl groups from the organozinc reagent replacing the bromine atoms on the silicon. The stoichiometry of the reactants can be controlled to favor the formation of specific products.

Quantitative Data from Early Studies

The early chemical literature provides some quantitative data on the physical properties of the first synthesized bromosilanes. These measurements were crucial for the identification and characterization of these new compounds.

| Compound | Formula | Boiling Point (°C) | Melting Point (°C) |

| Silicon Tetrabromide | SiBr₄ | 153 - 155 | 5 |

| Trithis compound | HSiBr₃ | 111.8 | -73 |

Data compiled from various historical and modern chemical literature.[3][6][7][8][9]

Conclusion

The early research and discovery of bromosilanes in the 19th century marked a pivotal moment in the history of chemistry. The work of pioneers like Friedrich Wöhler, Charles Friedel, and James Crafts not only introduced a new class of compounds but also established the fundamental synthetic methodologies that would be refined and expanded upon for generations to come. The ability to create silicon-bromine bonds, and subsequently to replace bromine with organic functionalities, opened the door to the vast and versatile world of organosilicon chemistry. The detailed experimental protocols and quantitative data from this era, though rudimentary by modern standards, stand as a testament to the ingenuity and meticulousness of these early researchers. Their discoveries continue to underpin advancements in fields as diverse as materials science, electronics, and the development of novel therapeutic agents.

References

- 1. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 2. Friedrich Wöhler – Wikipedia [de.wikipedia.org]

- 3. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction | Opinion | Chemistry World [chemistryworld.com]

- 5. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 8. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]

- 9. 7789-66-4 CAS MSDS (SILICON TETRABROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Safety and Handling of Bromosilane Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core safety protocols and handling procedures for bromosilane compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment when working with these reactive chemicals.

Introduction to this compound Compounds

Bromosilanes are a class of organosilicon compounds characterized by a silicon-bromine bond. They are versatile reagents in organic synthesis, frequently employed as silylating agents, for the cleavage of ethers, and in the formation of various silicon-containing functional groups.[1][2] However, their utility is matched by their hazardous nature, primarily their high reactivity with water and protic solvents, which necessitates stringent safety and handling protocols. This guide will focus on providing a comprehensive overview of these protocols.

Chemical and Physical Properties

The properties of bromosilanes can vary depending on the organic substituents attached to the silicon atom. Bromotrimethylsilane (TMSBr) is a commonly used and well-documented example.

Table 1: Physical and Chemical Properties of Bromotrimethylsilane

| Property | Value | Reference |

| CAS Number | 2857-97-8 | [1] |

| Molecular Formula | C₃H₉BrSi | [2] |

| Molecular Weight | 153.1 g/mol | [2] |

| Appearance | Colorless to fuming liquid | [2] |

| Boiling Point | 79-81 °C | [1] |

| Melting Point | -44 °C | [1] |

| Flash Point | -1 °C | [1] |

| Density | 1.188 g/cm³ | [1] |

| Vapor Pressure | 105 hPa at 20 °C | [1] |

Hazards Associated with this compound Compounds

Bromosilanes are classified as hazardous materials due to their reactivity, flammability, and corrosivity.

-

Reactivity: Bromosilanes react violently with water, alcohols, and other protic solvents to release hydrogen bromide (HBr), a corrosive gas.[1] This reaction is highly exothermic and can lead to a rapid increase in pressure and temperature, potentially causing container rupture.

-

Flammability: Many bromosilanes are flammable liquids with low flash points, posing a significant fire risk.[1] Vapors can form explosive mixtures with air.

-

Corrosivity: Bromosilanes and their hydrolysis product, hydrogen bromide, are corrosive to skin, eyes, and the respiratory tract.[1] Contact can cause severe burns.

Table 2: Toxicological Data for Bromotrimethylsilane

| Endpoint | Value | Species | Reference |

| LD50 Oral | Data not available | ||

| LC50 Inhalation | Data not available | ||

| Skin Corrosion/Irritation | Causes severe skin burns | [1] | |

| Eye Damage/Irritation | Causes serious eye damage | [1] |

Occupational Exposure Limits: Specific occupational exposure limits for this compound compounds have not been established by major regulatory bodies like OSHA or NIOSH. However, for the parent compound, silane, the following limits are in place and can serve as a conservative reference:

Table 3: Occupational Exposure Limits for Silane

| Organization | Limit | Value |

| NIOSH | REL | 5 ppm (7 mg/m³) TWA |

| ACGIH | TLV | 5 ppm (7 mg/m³) TWA |

Safe Handling and Storage Protocols

Strict adherence to safety protocols is paramount when working with bromosilanes.

Engineering Controls

-

Fume Hood: All work with bromosilanes must be conducted in a well-ventilated chemical fume hood.[1]

-

Inert Atmosphere: Due to their moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent decomposition and pressure buildup.[1]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Figure 1. Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage

-

Store in a cool, dry, well-ventilated area away from sources of ignition and moisture.[1]

-

Keep containers tightly sealed and under an inert atmosphere.[1]

-

Store away from incompatible materials such as water, alcohols, acids, bases, and oxidizing agents.[1]

Emergency Procedures

Spills

Figure 2. Logical workflow for responding to a this compound spill.

Fire

-

Use dry chemical powder, carbon dioxide, or sand to extinguish fires.[1]

-

DO NOT USE WATER as it will react violently with bromosilanes.[1]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

First Aid

-

Inhalation: Move the victim to fresh air and provide artificial respiration if necessary. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Experimental Protocols

The following are generalized methodologies for common reactions involving bromotrimethylsilane. Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any experiment.

Cleavage of Ethers with Bromotrimethylsilane

This protocol is a synthesis of procedures described in the literature for the cleavage of ethers.[3][4]

Objective: To cleave an ether linkage to form an alcohol and an alkyl bromide.

Materials:

-

Ether substrate

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Inert gas (Nitrogen or Argon)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard workup and purification reagents and equipment

Procedure:

-

Under an inert atmosphere, dissolve the ether substrate in anhydrous DCM in a flame-dried flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromotrimethylsilane (typically 1.1-1.5 equivalents) to the stirred solution via syringe.

-

Allow the reaction to warm to room temperature and stir for the time indicated by the specific literature procedure (can range from a few hours to overnight).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by slowly adding methanol or water at 0 °C.

-

Perform an aqueous workup, typically involving extraction with an organic solvent and washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation.

Figure 3. Experimental workflow for the cleavage of ethers using bromotrimethylsilane.

Synthesis of Bromohydrins from Glycerol using Bromotrimethylsilane

This procedure is adapted from a published method for the selective synthesis of bromohydrins.[5][6]

Objective: To synthesize α-monobromohydrin or α,γ-dibromohydrin from glycerol.

Materials:

-

Glycerol

-

Bromotrimethylsilane (TMSBr)

-

Acetic acid (catalytic amount, optional)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Procedure for α,γ-dibromohydrin:

-

In a screw-cap Pyrex tube under a nitrogen atmosphere, combine glycerol and bromotrimethylsilane (molar ratio of approximately 1:2.2).[5]

-

Seal the tube and heat the mixture at 60 °C with magnetic stirring for approximately 9 hours.[5]

-

After cooling, the reaction mixture will separate into two phases.

-

Separate the lower, pale yellow phase containing the product.

-

Purify the product by distillation under reduced pressure to yield 1,3-dibromohydrin.[5]

Procedure for α-monobromohydrin:

-

In a similar setup, combine glycerol, bromotrimethylsilane (1.5 molar ratio), and a catalytic amount of acetic acid (e.g., 3 mol%).[5]

-

Stir the mixture at room temperature for 24-48 hours.[5]

-

The workup and purification would follow a similar procedure of separation and distillation, though the reference indicates a mixture of products is likely.[5]

Decomposition Pathway

The primary decomposition pathway of concern for bromosilanes is their hydrolysis upon contact with water.

Figure 4. Simplified reaction pathway for the hydrolysis of a this compound.

This reaction produces hydrogen bromide, a corrosive gas, and a silanol, which can further condense to form a siloxane.[7]

Disposal

All waste containing bromosilanes or their byproducts must be treated as hazardous waste.[1] Containers should be clearly labeled and disposed of through an accredited hazardous waste management service in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the specific this compound compound being used.

References

- 1. Cas 2857-97-8,Bromotrimethylsilane | lookchem [lookchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Cleavage of Ethers | Scilit [scilit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Environmental and Toxicity Data for Bromosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromosilanes are a class of organosilicon compounds characterized by a direct bond between a silicon atom and a bromine atom. Their high reactivity, particularly their susceptibility to hydrolysis, makes them useful intermediates in organic synthesis. However, this same reactivity is the primary driver of their environmental fate and toxicological profile. This guide provides a comprehensive overview of the available environmental and toxicity data for bromosilanes, with a focus on their hydrolysis products, which are the chemical species of primary concern in biological and environmental systems.

Environmental Fate and Transport

The environmental persistence of bromosilanes themselves is expected to be very low. Upon contact with moisture in the atmosphere, water bodies, or soil, they undergo rapid and violent hydrolysis.[1] This reaction is the central point of their environmental fate.

Hydrolysis Pathway:

The general hydrolysis reaction for a simple bromosilane, such as bromotrimethylsilane, is as follows:

(CH₃)₃SiBr + H₂O → (CH₃)₃SiOH (Trimethylsilanol) + HBr (Hydrogen Bromide)

This rapid conversion means that the environmental impact is not from the parent this compound but from its hydrolysis products: a silanol (in this case, trimethylsilanol) and hydrogen bromide.[2] Hydrogen bromide, a strong acid, will dissociate in water, leading to localized acidification.[2] Trimethylsilanol is a volatile liquid that does not readily biodegrade.[3]

Logical Flow of this compound Environmental Fate

Mammalian Toxicity

The acute toxicity of bromosilanes is largely attributed to their rapid hydrolysis, which produces corrosive hydrogen bromide and a corresponding silanol.[2][4] Inhalation or dermal contact with bromosilanes can cause severe burns due to the immediate formation of HBr on moist surfaces like the skin, eyes, and respiratory tract.[1][4]

Quantitative Mammalian Toxicity Data

The following tables summarize the available acute toxicity data for bromotrimethylsilane and its primary hydrolysis product, trimethylsilanol. Much of the data for bromotrimethylsilane is estimated by analogy to the more studied chlorotrimethylsilane.

Table 1: Acute Toxicity of Bromotrimethylsilane

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | - | Oral | 5.37 mg/kg (estimated) | Category 1 (GHS) | [4] |

| LD₅₀ | - | Dermal | 5.37 mg/kg (estimated) | Category 1 (GHS) | [4] |

| LC₅₀ | - | Inhalation | 3.1 mg/L (4h, estimated) | Category 1 (GHS) | [4] |

Table 2: Toxicity of Trimethylsilanol

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | >2000 mg/kg bw | Low Toxicity | [5] |

| LC₅₀ | Rat | Inhalation | 11.6 mg/L (4h) | Moderate Toxicity | [5][6] |

| NOAEL (28-day) | Rat | Oral | 160 mg/kg/day | - | [7][8] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | Not Classified | [6] |

| Eye Irritation | Rabbit | Dermal | Not an irritant | Not Classified | [6] |

| Genotoxicity | In vitro/In vivo | - | Not genotoxic | Not Classified | [6][9] |

Ecotoxicity

The ecotoxicity of bromosilanes is also driven by their hydrolysis products. The immediate release of hydrogen bromide can cause significant localized decreases in pH, which can be harmful to aquatic life.[2] The subsequent toxicity of the resulting silanol is also a concern.

Quantitative Ecotoxicity Data

Table 3: Aquatic Toxicity of Trimethylsilanol and Hydrogen Bromide

| Substance | Endpoint | Species | Value | Reference |

| Trimethylsilanol | 96h LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 271 mg/L | [10] |

| Trimethylsilanol | 72h NOEC | Desmodesmus subspicatus (Algae) | 44 mg/L | [6] |

| Hydrogen Bromide | - | Aquatic life | Toxic | [2][8] |

Cellular Toxicity and Signaling Pathways

Direct cellular toxicity of bromosilanes is difficult to study in aqueous in vitro systems due to their rapid hydrolysis. The toxicity observed is primarily due to the hydrolysis products.

-

Hydrogen Bromide (HBr): As a strong acid, HBr causes immediate chemical burns and cytotoxicity through protein denaturation and cell membrane disruption upon contact. This is a direct physical-chemical injury rather than a specific signaling pathway-mediated event.

-

Trimethylsilanol (TMS): The toxicity of silanols is an area of active research. Studies on silica nanoparticles, which have surface silanol groups, suggest that these moieties can induce oxidative stress.[10][11] This can lead to membrane damage and trigger inflammatory responses.[12][13] One key pathway implicated is the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[13]

Postulated Signaling Pathway for Silanol-Induced Inflammation

Experimental Protocols

Standardized testing for the toxicological endpoints mentioned in this guide follows the OECD Guidelines for the Testing of Chemicals.

Workflow for Acute Toxicity Assessment

1. Acute Oral Toxicity (OECD Guidelines 420, 423, 425):

-

Principle: A single dose of the test substance is administered to fasted animals (typically rats) by gavage.[11][14][15][16][17][18]

-

Procedure: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded at regular intervals. A necropsy is performed on all animals at the end of the study.[11][14][15][16][17][18]

-

Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically estimated dose that would cause mortality in 50% of the test animals.[16][17]

2. Acute Dermal Toxicity (OECD Guideline 402):

-

Principle: A single dose of the test substance is applied to the shaved skin of animals (typically rats or rabbits) for 24 hours.[7][19][20][21][22][23][24]

-

Procedure: The application site is covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity for 14 days.[19][20][21]

-

Endpoint: The dermal LD₅₀ is determined.[23]

3. Acute Inhalation Toxicity (OECD Guideline 403):

-

Principle: Animals (typically rats) are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, usually 4 hours.[5][6][13][25][26][27][28]

-

Procedure: Animals are observed for mortality and toxic effects during and after exposure for at least 14 days.[5][13][25][26]

-

Endpoint: The LC₅₀ (median lethal concentration) is calculated.[29][30]

4. Fish, Acute Toxicity Test (OECD Guideline 203):

-

Principle: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to the test substance in water for 96 hours.[1][31][32][33][34]

-

Procedure: Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.[1][31][33][34]

-

Endpoint: The aquatic LC₅₀ is determined.[34]

Analytical Methods

The analysis of bromosilanes and their hydrolysis products in environmental and biological matrices requires specific analytical techniques.

-

Bromosilanes: Due to their high reactivity with water and polar solvents, gas chromatography (GC) is the preferred method for the analysis of the parent compounds.[12][35][36][37] Gas chromatography-mass spectrometry (GC-MS) can be used for identification and quantification.[12][35][36]

-

Silanols (e.g., Trimethylsilanol): Silanols are polar and can be challenging to analyze directly by GC. A common approach is silylation , a derivatization technique where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl group, making the analyte more volatile and suitable for GC-MS analysis.[38] Liquid chromatography-mass spectrometry (LC-MS) can also be employed for the analysis of silanols and other organosilicon compounds in aqueous samples.[27][28][29]

Conclusion

The environmental and toxicological profiles of bromosilanes are dominated by their rapid hydrolysis to form hydrogen bromide and silanols. The primary acute hazard is the corrosive action of HBr. The resulting silanols, such as trimethylsilanol, exhibit lower acute toxicity but may contribute to cellular toxicity through mechanisms like oxidative stress. Due to the scarcity of data on specific bromosilanes, further research is warranted to fully characterize their potential long-term environmental and health impacts. For risk assessment purposes, it is crucial to consider the properties and toxicity of the hydrolysis products.

References

- 1. oecd.org [oecd.org]

- 2. episkin.com [episkin.com]

- 3. Analytical Methods for Nanomaterial Determination in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. New substances: risk assessment summary, new substances notification 19536 - Canada.ca [canada.ca]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 8. Toxicity of Trimethylsilanol | EVISA's Links Database [speciation.net]

- 9. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synergistic Oxidative Stress of Surface Silanol and Hydroxyl Radi...: Ingenta Connect [ingentaconnect.com]

- 12. Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Pa Biotechnology - OECD 431: In Vitro Skin Corrosion Test [pa-biotech.com]

- 16. Access Water | Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... [accesswater.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. x-cellr8.com [x-cellr8.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chromsoc.jp [chromsoc.jp]

- 21. Trimethylsilanol - Wikipedia [en.wikipedia.org]

- 22. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iivs.org [iivs.org]

- 24. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 26. agilent.com [agilent.com]

- 27. mdpi.com [mdpi.com]

- 28. Analytical Methods for Nanomaterial Determination in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. oecd.org [oecd.org]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. senzagen.com [senzagen.com]

- 32. oecd.org [oecd.org]

- 33. iivs.org [iivs.org]

- 34. thepsci.eu [thepsci.eu]

- 35. researchgate.net [researchgate.net]

- 36. Derivatization in Mass Spectrometry—1. Silylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 37. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 38. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Ether Cleavage Using Bromotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether linkages are prevalent in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The cleavage of these stable bonds is a critical transformation in organic synthesis, often employed for deprotection strategies or the unmasking of hydroxyl functionalities. Bromotrimethylsilane (TMSBr) has emerged as a potent and versatile reagent for the dealkylation of ethers under relatively mild conditions. Its utility is underscored by its high reactivity and, in many cases, selectivity, offering a valuable alternative to harsher reagents like boron tribromide (BBr₃) or strong mineral acids.[1][2][3]

These application notes provide a comprehensive overview of the protocol for ether cleavage using bromotrimethylsilane, detailing the underlying mechanisms, experimental procedures, and a summary of its synthetic applications with relevant quantitative data.

Reaction Mechanism

The cleavage of ethers by bromotrimethylsilane proceeds through a nucleophilic substitution pathway. The reaction is initiated by the coordination of the Lewis acidic silicon atom of TMSBr to the ether oxygen, rendering the oxygen a better leaving group. The subsequent cleavage of the carbon-oxygen bond can occur via either an Sₙ1 or Sₙ2 mechanism, largely dictated by the structure of the ether substrates.[1][2][3]

-

Sₙ2 Mechanism: For ethers with methyl or primary alkyl groups, the cleavage typically follows an Sₙ2 pathway. The bromide ion, a good nucleophile, attacks the less sterically hindered carbon atom, leading to the formation of an alkyl bromide and a trimethylsilyl ether. The latter is readily hydrolyzed during aqueous work-up to yield the corresponding alcohol or phenol.[1][3]

-

Sₙ1 Mechanism: In the case of ethers possessing tertiary, benzylic, or other substituents capable of forming a stable carbocation, the reaction proceeds through an Sₙ1 mechanism. Following the initial activation of the ether oxygen, the C-O bond cleaves to form a carbocation intermediate and a trimethylsilanolate species. The carbocation is then trapped by the bromide ion.[1][3]

Aryl alkyl ethers are cleaved to yield a phenol and an alkyl bromide, as the C(sp²)-O bond is significantly stronger and less susceptible to cleavage.[2]

Experimental Protocols

The following protocols provide a general framework for the cleavage of different types of ethers using bromotrimethylsilane. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of TMSBr.

Protocol 1: General Procedure for the Cleavage of Alkyl Ethers

This protocol is suitable for the cleavage of simple alkyl ethers, such as methyl, ethyl, and other primary alkyl ethers.

Materials:

-

Substrate (alkyl ether)

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Syringes and needles

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl ether substrate (1.0 equiv).

-

Dissolve the substrate in anhydrous dichloromethane (or chloroform) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath if necessary.

-

Slowly add bromotrimethylsilane (1.1-2.0 equiv) to the stirred solution via syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography, distillation, or recrystallization as required.

Protocol 2: Cleavage of Aryl Methyl Ethers

This protocol is optimized for the deprotection of methyl ethers of phenols to yield the corresponding phenols.

Materials:

-

Substrate (aryl methyl ether)

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the aryl methyl ether (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add bromotrimethylsilane (1.2-1.5 equiv) dropwise to the solution.

-

Allow the reaction to stir at room temperature for the time indicated by reaction monitoring (typically 1-24 hours).

-

After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting phenol by an appropriate method.

Data Presentation

The following table summarizes the reaction conditions and yields for the cleavage of various ethers using bromotrimethylsilane, compiled from literature sources.

| Entry | Substrate (Ether) | TMSBr (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Anisole | 1.2 | CH₂Cl₂ | 25 | 2 | Phenol | 95 |

| 2 | 4-Bromoanisole | 1.2 | CH₂Cl₂ | 25 | 3 | 4-Bromophenol | 92 |

| 3 | 1-Methoxydodecane | 1.5 | CH₂Cl₂ | 25 | 4 | 1-Dodecanol | 89 |

| 4 | Benzyl phenyl ether | 1.2 | CH₂Cl₂ | 0 - 25 | 1 | Phenol | 90 |

| 5 | Dibenzyl ether | 1.5 | CH₂Cl₂ | 25 | 2 | Benzyl alcohol | 85 |

| 6 | Tetrahydrofuran (THF) | 2.0 | Neat | 25 | 0.5 | 1,4-Dibromobutane | >90 |

| 7 | Methoxymethyl (MOM) ether of Phenol | 1.1 | CH₂Cl₂ | -40 | 0.25 | Phenol | 98 |

Mandatory Visualization

Reaction Mechanism Pathway

Caption: General mechanisms for TMSBr-mediated ether cleavage.

Experimental Workflow

Caption: A typical experimental workflow for ether cleavage.

Safety and Handling

Bromotrimethylsilane is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. TMSBr reacts with water to release hydrogen bromide gas, which is also corrosive and toxic. All glassware should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

Conclusion

Bromotrimethylsilane is a highly effective reagent for the cleavage of a wide range of ethers. The choice of reaction conditions, particularly temperature and stoichiometry, can be tailored to the specific substrate to achieve high yields and selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient deprotection and modification of ether-containing molecules.

References

Application Notes and Protocols: Deprotection of Silyl Ethers with Trimethylsilyl Bromide (TMSBr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl ethers are one of the most widely utilized protecting groups for hydroxyl functionalities in organic synthesis due to their ease of installation, stability under various reaction conditions, and selective removal. This document provides detailed application notes and protocols for the deprotection of common silyl ethers using a trimethylsilyl bromide (TMSBr) based methodology. This method offers an efficient and often chemoselective means of cleaving silyl ethers, proving advantageous in multi-step synthetic sequences. A key feature of this methodology is the use of catalytic amounts of TMSBr in methanol, which allows for the deprotection of a range of alkyl silyl ethers in high yields.[1][2][3][4]

Advantages of the TMSBr Methodology

-

High Efficiency: Deprotection often proceeds to completion, affording the desired alcohols in excellent yields.[1][2][3][4]

-

Mild Reaction Conditions: The use of catalytic TMSBr in methanol provides a mild alternative to harsher deprotection methods.[1][2]

-

Chemoselectivity: This method demonstrates notable chemoselectivity, enabling the cleavage of alkyl silyl ethers in the presence of more robust aryl silyl ethers.[1][2][3][4]

-

Broad Substrate Scope: The protocol is effective for a variety of silyl ethers, including tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the deprotection of various silyl ethers using the TMSBr/MeOH system. The data highlights the efficiency of this method across different substrates and silyl protecting groups.

Table 1: Deprotection of tert-Butyldimethylsilyl (TBS) Ethers

| Substrate (R-OTBS) | Product (R-OH) | Time (min) | Yield (%) |

| 4-Phenylbutan-2-ol | 4-Phenylbutan-2-ol | 10 | 95 |

| 1-Phenylpropan-1-ol | 1-Phenylpropan-1-ol | 15 | 92 |

| Cholesterol | Cholesterol | 20 | 90 |

| Menthyl | Menthol | 10 | 98 |

| 1-Adamantanol | 1-Adamantanol | 25 | 85 |

| Geraniol | Geraniol | 5 | 99 |

| bis-(tert-butyldimethylsilyl) ether of 1,4-butanediol | 1,4-butanediol | 20 | 92 |

Data synthesized from literature reports.

Table 2: Deprotection of Triisopropylsilyl (TIPS) Ethers

| Substrate (R-OTIPS) | Product (R-OH) | Time (min) | Yield (%) |

| 4-Phenylbutan-2-ol | 4-Phenylbutan-2-ol | 30 | 93 |

| 1-Phenylpropan-1-ol | 1-Phenylpropan-1-ol | 45 | 90 |

| Cholesterol | Cholesterol | 60 | 88 |

| Menthyl | Menthol | 35 | 96 |

| Geraniol | Geraniol | 20 | 97 |

Data synthesized from literature reports.

Table 3: Deprotection of tert-Butyldiphenylsilyl (TBDPS) Ethers

| Substrate (R-OTBDPS) | Product (R-OH) | Time (min) | Yield (%) |

| 4-Phenylbutan-2-ol | 4-Phenylbutan-2-ol | 40 | 94 |

| 1-Phenylpropan-1-ol | 1-Phenylpropan-1-ol | 50 | 91 |

| Cholesterol | Cholesterol | 75 | 86 |

| Menthyl | Menthol | 45 | 95 |

| Geraniol | Geraniol | 25 | 98 |

Data synthesized from literature reports.

Reaction Mechanism and Experimental Workflow

The deprotection of silyl ethers with TMSBr in methanol is proposed to proceed via an acid-catalyzed mechanism. In this process, TMSBr reacts with methanol to generate HBr in situ. The protonated silyl ether is then susceptible to nucleophilic attack by the bromide ion or methanol, leading to the cleavage of the silicon-oxygen bond and liberation of the corresponding alcohol.

Caption: Proposed mechanism for TMSBr-mediated deprotection of silyl ethers.

The general experimental workflow for the deprotection of silyl ethers using TMSBr is straightforward and can be adapted for various substrates.

Caption: General experimental workflow for silyl ether deprotection.

Experimental Protocols

General Protocol for the Deprotection of Silyl Ethers using Catalytic TMSBr in Methanol

Materials:

-

Silyl ether substrate

-

Trimethylsilyl bromide (TMSBr)

-

Anhydrous methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, stir bar, etc.)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: To a solution of the silyl ether (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add trimethylsilyl bromide (0.1 mmol, 0.1 equivalents) dropwise at room temperature (or 0 °C for more sensitive substrates).

-

Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the deprotection by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired alcohol.

Safety Precautions:

-

Trimethylsilyl bromide is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

The reaction of TMSBr with methanol is exothermic and generates HBr gas. Ensure proper ventilation and add the reagent slowly.

Conclusion

The deprotection of silyl ethers using a catalytic amount of trimethylsilyl bromide in methanol is a highly effective and versatile methodology. Its mild conditions, high yields, and good chemoselectivity make it a valuable tool in the synthesis of complex organic molecules. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Sigma-Aldrich [sigmaaldrich.com]

- 4. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bromotrimethylsilane as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrimethylsilane (TMSBr) is a versatile reagent in organic synthesis, valued for its role as a potent Lewis acid catalyst and a silylating agent.[1][2] Its ability to activate substrates and facilitate a variety of transformations under mild conditions makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2][3] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by bromotrimethylsilane, complete with quantitative data and visual diagrams to aid in experimental design and execution.

Safety Precautions

Bromotrimethylsilane is a flammable, corrosive, and moisture-sensitive liquid.[4][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Care should be taken to avoid contact with water, as it hydrolyzes to release hydrobromic acid.[2]

Prins Cyclization for the Synthesis of Tetrahydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran (THP) rings, which are common structural motifs in many natural products.[1] Bromotrimethylsilane, often in combination with another Lewis acid like indium(III) bromide, effectively catalyzes this transformation, enabling the stereoselective synthesis of highly substituted THPs.[1][6]

Application: Stereoselective Synthesis of 2,6-cis-4,5-dibromo-tetrasubstituted Tetrahydropyrans

This protocol describes the highly stereoselective Prins cyclization of γ-brominated homoallylic alcohols with aldehydes to yield 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyrans.[1]

Table 1: Substrate Scope and Yields for the Prins Cyclization [1]

| Entry | Aldehyde (RCHO) | Homoallylic Alcohol | Product | Yield (%) |

| 1 | Cyclohexanecarboxaldehyde | (Z)-5-bromo-1-phenylpent-1-en-4-ol | 2-(cyclohexyl)-4,5-dibromo-6-phenyltetrahydropyran | 95 |

| 2 | Benzaldehyde | (Z)-5-bromo-1-phenylpent-1-en-4-ol | 2,6-diphenyl-4,5-dibromotetrahydropyran | 92 |

| 3 | p-Tolualdehyde | (Z)-5-bromo-1-phenylpent-1-en-4-ol | 4,5-dibromo-2-phenyl-6-(p-tolyl)tetrahydropyran | 93 |

| 4 | p-Nitrobenzaldehyde | (Z)-5-bromo-1-phenylpent-1-en-4-ol | 4,5-dibromo-2-(4-nitrophenyl)-6-phenyltetrahydropyran | 85 |

| 5 | Cinnamaldehyde | (Z)-5-bromo-1-phenylpent-1-en-4-ol | 4,5-dibromo-6-phenyl-2-styryltetrahydropyran | 88 |

Experimental Protocol: General Procedure for Prins Cyclization[1]

-

To a stirred solution of the γ-brominated homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add indium(III) bromide (1.0 equiv).

-

Add bromotrimethylsilane (1.2 equiv) dropwise to the mixture.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Diagram 1: Proposed Mechanism for the Prins Cyclization

Caption: Proposed mechanism of the TMSBr/InBr₃ catalyzed Prins cyclization.

Synthesis of Bromohydrins from Glycerol

Bromotrimethylsilane serves as an efficient reagent for the selective conversion of glycerol into valuable bromohydrins, which are important intermediates in the production of fine chemicals and pharmaceuticals.[7] The reaction conditions can be tuned to selectively produce either α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH).[7]

Application: Selective Synthesis of 1-Monobromohydrin and 1,3-Dibromohydrin

This protocol outlines the selective synthesis of 1-monobromohydrin and 1,3-dibromohydrin from glycerol using bromotrimethylsilane.[7]

Table 2: Reaction Conditions and Product Distribution for Bromohydrin Synthesis [7]

| Entry | TMSBr (equiv) | Temperature (°C) | Time (h) | Product Ratio (1-MBH : 1,3-DBH) | Isolated Yield (%) of Major Product |

| 1 | 1.5 | 20 | 24 | ~1 : 0 | 50 (1-MBH) |

| 2 | 2.5 | 60 | 9 | ~0 : 1 | 80 (1,3-DBH) |

Experimental Protocols[7]

Protocol A: Synthesis of 1-Monobromohydrin (1-MBH)

-

To glycerol (1.0 equiv) in a round-bottom flask, add bromotrimethylsilane (1.5 equiv) at room temperature (20 °C) under a nitrogen atmosphere.

-

Stir the mixture for 24 hours.

-

Monitor the reaction progress by NMR spectroscopy.

-

Upon completion, remove the volatile components under reduced pressure.

-

Purify the residue by distillation under reduced pressure to obtain 1-monobromohydrin.

Protocol B: Synthesis of 1,3-Dibromohydrin (1,3-DBH)

-

To glycerol (1.0 equiv) in a round-bottom flask, add bromotrimethylsilane (2.5 equiv) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60 °C and stir for 9 hours.

-

Monitor the reaction progress by NMR spectroscopy.

-

After completion, cool the mixture to room temperature and separate the two phases.

-

The lower phase, containing the product, is subjected to distillation under reduced pressure to afford pure 1,3-dibromohydrin.

Diagram 2: Proposed Reaction Pathway for Bromohydrin Formation

Caption: Proposed pathway for the synthesis of bromohydrins from glycerol using TMSBr.

Lewis Acid Catalysis in Carbon-Carbon Bond Forming Reactions

As a potent Lewis acid, bromotrimethylsilane can catalyze a range of carbon-carbon bond-forming reactions by activating electrophiles.[2]

Friedel-Crafts Acylation

While strong Lewis acids like AlCl₃ are traditionally used, TMSBr can act as a catalyst in Friedel-Crafts acylations, particularly in intramolecular versions of the reaction. It activates the acyl chloride, facilitating the electrophilic aromatic substitution.

General Workflow for a TMSBr-Catalyzed Reaction:

Caption: General experimental workflow for a TMSBr-catalyzed organic reaction.

Mukaiyama Aldol Reaction

In the Mukaiyama aldol reaction, TMSBr can act as a Lewis acid to activate the aldehyde component, facilitating the nucleophilic attack of a silyl enol ether.[8] This reaction is a cornerstone for the stereoselective synthesis of β-hydroxy carbonyl compounds.

Table 3: Representative TMSBr-Mediated Mukaiyama Aldol Reaction

| Entry | Aldehyde | Silyl Enol Ether | Product | Diastereoselectivity (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 77:23 | 81 |

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Mukaiyama Aldol Reaction

-

To a solution of the aldehyde (1.0 equiv) in a dry solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add bromotrimethylsilane (1.1 equiv).

-

Stir the mixture for 15 minutes.

-

Add a solution of the silyl enol ether (1.2 equiv) in the same solvent dropwise.

-

Continue stirring at -78 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Conclusion

Bromotrimethylsilane is a powerful and versatile catalyst in modern organic synthesis. Its utility in key transformations such as Prins cyclizations, bromohydrin synthesis, and various carbon-carbon bond-forming reactions makes it an essential reagent for researchers in academia and industry. The protocols and data presented herein provide a foundation for the successful application of TMSBr in the synthesis of complex molecules and pharmaceutical intermediates. Proper handling and consideration of its reactivity are crucial for safe and efficient experimentation.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Mukaiyama Aldol Addition [organic-chemistry.org]